molecular formula C14H17ClFNO B10968650 1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

Cat. No.: B10968650
M. Wt: 269.74 g/mol
InChI Key: ZVMKTZYMEAWXCU-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is an organic compound characterized by the presence of an azepane ring and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.

    Substitution on the Phenyl Ring:

    Coupling Reaction: The final step involves coupling the azepane ring with the substituted phenyl group through a carbonylation reaction, often using reagents like acyl chlorides or esters under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic or neutral conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be employed in biochemical assays to study enzyme interactions or receptor binding.

    Industrial Applications: The compound might be utilized in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

    1-(Piperidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone: Contains a morpholine ring, offering different chemical properties.

Uniqueness: 1-(Azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone is unique due to the presence of the azepane ring, which can impart distinct steric and electronic effects compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.

Properties

Molecular Formula

C14H17ClFNO

Molecular Weight

269.74 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone

InChI

InChI=1S/C14H17ClFNO/c15-12-6-5-7-13(16)11(12)10-14(18)17-8-3-1-2-4-9-17/h5-7H,1-4,8-10H2

InChI Key

ZVMKTZYMEAWXCU-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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